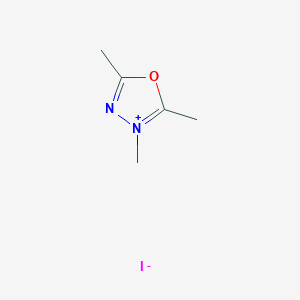![molecular formula C13H14Br3F B14196690 {1-Bromo-2-[dibromo(fluoro)methyl]cyclohexyl}benzene CAS No. 920264-99-9](/img/structure/B14196690.png)
{1-Bromo-2-[dibromo(fluoro)methyl]cyclohexyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{1-Bromo-2-[dibromo(fluoro)methyl]cyclohexyl}benzene is an organic compound that features a cyclohexane ring substituted with bromine, fluorine, and benzene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {1-Bromo-2-[dibromo(fluoro)methyl]cyclohexyl}benzene typically involves multiple steps, including halogenation and cyclization reactions. One common method involves the bromination of cyclohexane followed by the introduction of a fluorine atom and subsequent attachment of a benzene ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using bromine and fluorine sources. The cyclization and attachment of the benzene ring can be achieved through controlled reactions in industrial reactors, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
{1-Bromo-2-[dibromo(fluoro)methyl]cyclohexyl}benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The benzene ring can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reactions typically require controlled temperatures, pressures, and the presence of catalysts to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species.
Applications De Recherche Scientifique
Chemistry
In chemistry, {1-Bromo-2-[dibromo(fluoro)methyl]cyclohexyl}benzene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
The compound’s potential biological activity makes it a candidate for research in medicinal chemistry. It may be investigated for its effects on biological systems and its potential as a therapeutic agent.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the development of new polymers and coatings.
Mécanisme D'action
The mechanism by which {1-Bromo-2-[dibromo(fluoro)methyl]cyclohexyl}benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes
Comparaison Avec Des Composés Similaires
Similar Compounds
- {1-Bromo-2-[dibromo(methyl)cyclohexyl}benzene
- {1-Bromo-2-[fluoro(methyl)cyclohexyl}benzene
- {1-Bromo-2-[dibromo(fluoro)ethyl]cyclohexyl}benzene
Uniqueness
{1-Bromo-2-[dibromo(fluoro)methyl]cyclohexyl}benzene stands out due to the presence of both bromine and fluorine atoms, which impart unique reactivity and stability. The combination of these substituents with the cyclohexane and benzene rings makes it a versatile compound for various applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
920264-99-9 |
|---|---|
Formule moléculaire |
C13H14Br3F |
Poids moléculaire |
428.96 g/mol |
Nom IUPAC |
[1-bromo-2-[dibromo(fluoro)methyl]cyclohexyl]benzene |
InChI |
InChI=1S/C13H14Br3F/c14-12(10-6-2-1-3-7-10)9-5-4-8-11(12)13(15,16)17/h1-3,6-7,11H,4-5,8-9H2 |
Clé InChI |
HDJXTUNPVFKWKF-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)C(F)(Br)Br)(C2=CC=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,4-Difluorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B14196610.png)
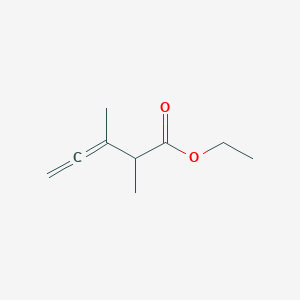


![(1S,2R)-N,2-Dimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14196637.png)
![10-(Hex-5-yn-1-yl)-3,7,8-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14196645.png)
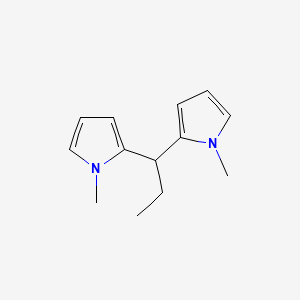
![1-[(Naphthalen-2-yl)methyl]-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14196649.png)
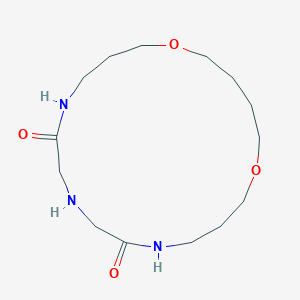
![N-[(2S,3R)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide](/img/structure/B14196655.png)
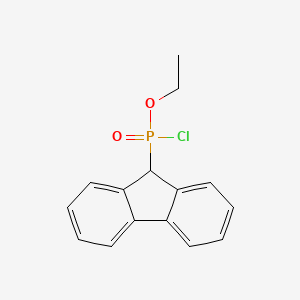

![{(2S)-1-[(2-Fluoro-5-nitrophenyl)methyl]pyrrolidin-2-yl}methanol](/img/structure/B14196686.png)
